molecular formula C6H6BrNO B8135036 5-Bromo-1-(methyl-d3)-pyridin-2-one

5-Bromo-1-(methyl-d3)-pyridin-2-one

Cat. No.: B8135036
M. Wt: 191.04 g/mol
InChI Key: HHVFVHIUOMMWRN-FIBGUPNXSA-N
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Description

5-Bromo-1-(methyl-d3)-pyridin-2-one is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(methyl-d3)-pyridin-2-one typically involves the bromination of 1-(methyl-d3)-pyridin-2-one. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the pyridin-2-one ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(methyl-d3)-pyridin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridin-2-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-1-(methyl-d3)-pyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and pathways, particularly those involving deuterated compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(methyl-d3)-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the deuterated methyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological and chemical processes, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methylpyridin-2-one: Similar structure but without deuterium.

    5-Chloro-1-(methyl-d3)-pyridin-2-one: Chlorine atom instead of bromine.

    5-Bromo-1-(methyl-d3)-indole: Different heterocyclic ring system.

Uniqueness

The uniqueness of 5-Bromo-1-(methyl-d3)-pyridin-2-one lies in its deuterated methyl group, which can provide distinct advantages in certain applications, such as improved stability and altered metabolic pathways in biological systems.

Properties

IUPAC Name

5-bromo-1-(trideuteriomethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVFVHIUOMMWRN-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=CC1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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